ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Gastrointestinal therapeutics 5-HT3 agonists Drug synthesis

The specific [3,2-b] ring fusion and 7-oxo,6-carboxylate pattern are essential for synthesizing Pumosetrag (MKC-733) and potent anti-HCMV agents. Do not substitute with other thienopyridine isomers; this exact scaffold is required to replicate published biological activity. Procure this unique heterocyclic building block for your medicinal chemistry programs.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 69626-98-8
Cat. No. B1353598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
CAS69626-98-8
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)SC=C2
InChIInChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12)
InChIKeyWVXUVVDDUHEOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate (CAS 69626-98-8) for Research & Industrial Procurement


Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate (CAS 69626-98-8) is a heterocyclic compound characterized by a thieno[3,2-b]pyridine core with a 7-oxo group and a 6-ethyl carboxylate moiety [1]. It functions primarily as a key synthetic intermediate and a core scaffold for generating biologically active compounds, notably in antiviral drug discovery and kinase inhibitor development . Its specific substitution pattern provides a unique entry point for derivatization, distinguishing it from other thienopyridine isomers and analogs [2].

Why Generic Substitution of Ethyl 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate Fails for Critical R&D Applications


Simple substitution of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate with other thienopyridine isomers (e.g., thieno[2,3-b]pyridine, thieno[3,2-c]pyridine) or with differently substituted analogs (e.g., 5-carboxylates, 4-oxo derivatives) is not feasible for several key applications [1]. The [3,2-b] ring fusion and the precise 7-oxo, 6-carboxylate substitution pattern are critical determinants of downstream synthetic utility and biological activity [2]. For example, this specific isomer is the documented precursor to the clinically investigated compound Pumosetrag (MKC-733), a 5-HT3 agonist [3]. Furthermore, the 6-carboxamide derivatives derived from this specific scaffold exhibit a unique antiviral profile against human cytomegalovirus (HCMV) that is not replicated by other thienopyridine core structures [4]. Therefore, procurement decisions must be based on the specific chemical identity and validated performance of this compound, not on general class membership.

Quantitative Differentiation of Ethyl 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate: A Head-to-Head Procurement Guide


Proven Synthetic Utility as a Key Intermediate for Pumosetrag (MKC-733)

Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate is the established and documented starting material for synthesizing the key intermediate 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid, which is then used to produce Pumosetrag hydrochloride (MKC-733), an orally available 5-HT3 partial agonist developed for gastrointestinal disorders [1]. This synthesis pathway is a standard reference point, whereas using a structurally different analog (e.g., a thieno[2,3-b]pyridine carboxylate) would yield a different, undefined product with no known therapeutic value [2].

Gastrointestinal therapeutics 5-HT3 agonists Drug synthesis Intermediate

Superior Antiviral Potency of 6-Carboxamide Derivatives Against HCMV Polymerase

The 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives, synthesized from this specific ester, exhibit potent and selective inhibition of human cytomegalovirus (HCMV) DNA polymerase [1]. While the ester itself is an intermediate, its value is proven by the activity of its downstream products. A key structural feature, a C-3 methyl group, confers a dramatic improvement in potency for these derivatives compared to analogs without it [2]. This activity is specific to the [3,2-b] isomer; related compounds with a thieno[2,3-b]pyridine core, while also reported for herpesviruses, do not demonstrate the same level of potency or selectivity in this class [3].

Antiviral HCMV DNA polymerase Non-nucleoside inhibitor

Validated Scaffold for Kinase Inhibitor Discovery Programs

Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate serves as a core scaffold for developing kinase inhibitors. Derivatives of this compound have been evaluated for their inhibitory effects on various kinases, including GSK-3β, demonstrating promising IC50 values . This positions the scaffold as a versatile starting point for medicinal chemistry programs targeting kinases, a major class of drug targets . While other thienopyridine isomers may also exhibit kinase inhibition, the [3,2-b] isomer's activity profile is specifically documented [1].

Kinase inhibition GSK-3β Cancer Medicinal chemistry

Primary Application Scenarios for Procuring Ethyl 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate


Synthesis of 5-HT3 Receptor Agonists for Gastrointestinal Research

This compound is the documented starting material for synthesizing Pumosetrag (MKC-733), a 5-HT3 partial agonist [1]. Procurement of this specific ester is essential for research groups aiming to replicate or expand upon the synthesis of this class of gastrointestinal therapeutics.

Development of Non-Nucleoside Inhibitors of HCMV DNA Polymerase

The 6-carboxamide derivatives of this scaffold have demonstrated remarkable potency and selectivity against HCMV DNA polymerase [2]. This makes the parent ester a crucial building block for medicinal chemistry programs focused on novel antiviral agents.

Exploratory Medicinal Chemistry Targeting GSK-3β and Other Kinases

Derivatives of this compound have shown promising inhibitory activity against kinases like GSK-3β . It serves as a versatile core scaffold for generating focused libraries of potential kinase inhibitors for oncology or metabolic disease research.

Construction of Diverse Heterocyclic Libraries via 6-Carboxylate Derivatization

The 6-ethyl carboxylate group provides a versatile handle for further chemical elaboration into amides, hydrazides, and other functional groups . This makes the compound a valuable building block for generating diverse compound collections for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.